N-(4-acetylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Overview
Description
N-(4-acetylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.15362070 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cannabinoid Receptor Antagonism
Research has delved into the structure-activity relationships of pyrazole derivatives, including compounds structurally related to "N-(4-acetylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide," as cannabinoid receptor antagonists. These studies aim to characterize the cannabinoid receptor binding sites and develop pharmacological probes that could antagonize the harmful side effects of cannabinoids and cannabimimetic agents. Structural requirements for potent antagonistic activity on the brain's cannabinoid CB1 receptors were identified, including specific phenyl ring substitutions and carboxamido groups, which contribute to the selective and potent antagonism of cannabinoid receptors (Lan et al., 1999).
Molecular Imaging
Fluorine-substituted analogs of compounds similar to "this compound" have been synthesized and evaluated for their binding affinity to the CB1 cannabinoid receptor, with the aim of developing tracers for medical imaging, particularly PET ligands for the cerebral cannabinoid CB1 receptor. These studies contribute to the characterization and potential therapeutic targeting of cannabinoid receptors in various neurological conditions (Tobiishi et al., 2007).
Antipsychotic Potential
The compound and its derivatives have been explored for their potential antipsychotic effects, showing affinity for dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders. The structure-activity relationships of these compounds suggest their possible effectiveness as antipsychotic drugs with low propensity to induce extrapyramidal side effects, indicating their potential utility in treating mental health disorders (Raviña et al., 2000).
Antimicrobial Applications
In the realm of antimicrobial research, derivatives structurally related to "this compound" have been synthesized and evaluated for their antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, highlighting the compound's potential in contributing to the development of novel antimicrobial therapies (Anuse et al., 2019).
Neurodegenerative Disease Research
Compounds related to "this compound" have been studied for their potential application in treating neurodegenerative diseases, such as Alzheimer's disease. These studies focus on the synthesis of new heterocyclic derivatives and their evaluation as drug candidates, demonstrating the compound's relevance in the search for effective treatments for neurodegenerative conditions (Rehman et al., 2018).
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14(25)15-6-10-19(11-7-15)23-20(26)17-3-2-12-24(13-17)21(27)16-4-8-18(22)9-5-16/h4-11,17H,2-3,12-13H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDYLRYOLDBNKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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